molecular formula C13H17N3O B2669390 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile CAS No. 92043-13-5

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile

Cat. No.: B2669390
CAS No.: 92043-13-5
M. Wt: 231.299
InChI Key: CMNAMTJQXKKSGP-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile is a chemical building block of high interest in medicinal chemistry and neuroscience research. Its structure incorporates a 2-methoxyphenylpiperazine group, a well-established pharmacophore known for high binding affinity to serotonin receptors, particularly the 5-HT1A subtype . This makes the compound a valuable precursor for the design and synthesis of potential neuropharmaceuticals. Researchers can utilize this nitrile-functionalized intermediate to develop novel ligands for central nervous system (CNS) targets . The piperazine ring serves as a common scaffold in drugs, and the acetonitrile group provides a versatile handle for further chemical modification, allowing for the elongation of the molecular structure or its conversion into other functional groups such as amides or tetrazoles . This compound is intended for the synthesis of more complex molecules for biological evaluation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNAMTJQXKKSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile typically involves the reaction of 2-methoxyphenylpiperazine with acetonitrile under specific conditions. The compound is characterized by its piperazine moiety, which is known for its ability to interact with various biological targets.

Receptor Interaction

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that modifications to the piperazine structure can enhance binding affinity to these receptors, which are crucial in the treatment of mood disorders and anxiety .

Alpha1-Adrenergic Receptor Modulation

Recent studies have highlighted the potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as ligands for alpha1-adrenergic receptors. These receptors play a significant role in cardiovascular health and neurological disorders. The modulation of these receptors can lead to therapeutic advancements in treating hypertension and heart failure .

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in drug development targeting neurological disorders. Its ability to selectively inhibit certain receptor pathways makes it a candidate for further pharmacological studies.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound in preclinical models:

  • Cocaine Seeking Behavior : A study demonstrated that derivatives of this compound could selectively inhibit cocaine-seeking behavior in rodent models, suggesting potential applications in addiction therapy .
  • Cancer Treatment : Research has indicated that piperazine derivatives exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Serotonin Receptor Binding5-HT1AEnhanced affinity
Alpha1-Adrenergic ModulationAlpha1-Adrenergic ReceptorsPotential treatment for hypertension
Inhibition of Cocaine SeekingRodent ModelsReduced cocaine-seeking behavior
Anti-Cancer ActivityVarious Cancer Cell LinesInhibition of tumor growth

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile involves its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological effects. The compound binds to the receptor’s active site, influencing the receptor’s conformation and activity. This interaction can modulate the contraction of smooth muscles, affecting blood pressure and other physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile differ in substituent position, electronic properties, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Activity References
This compound Ortho -methoxy C₁₃H₁₇N₃O 231.3 Serotonin receptor ligand synthesis
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Para -methoxy C₁₃H₁₇N₃O 231.3 Life science research, bulk synthesis
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile Para -chloro C₁₂H₁₄ClN₃ 235.72 Not specified (structural analog)
18F-FCWAY (Radioligand) Ortho -methoxy C₂₅H₃₀FN₅O₂ 467.5 PET imaging of 5-HT₁A receptors

Key Differences and Implications

For example, the radioligand 18F-FCWAY (which shares the ortho-methoxyphenylpiperazine moiety) shows high affinity for 5-HT₁A receptors but undergoes defluorination in vivo, limiting its utility without metabolic inhibitors like miconazole . The para-methoxy analog (CAS 55829-49-7) lacks steric constraints, possibly reducing receptor specificity but improving synthetic accessibility .

Electronic Effects and Stability

  • The para-chloro analog (CAS 55829-50-0) exhibits higher molecular weight (235.72 vs. 231.3) and distinct electronic properties due to the electron-withdrawing chlorine substituent. This may alter solubility, metabolic stability, or binding kinetics compared to methoxy-substituted analogs .

Synthetic Applications this compound is synthesized via nucleophilic substitution or coupling reactions, as seen in macrocyclic compounds (e.g., tert-butyl derivatives) . In contrast, quinolone derivatives (e.g., ND-5) utilize similar intermediates for antimicrobial activity .

Biological Activity

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-methoxyphenyl group and an acetonitrile moiety. Its structure can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown favorable activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related piperazine derivatives were reported as follows:

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus250
Compound BB. subtilis125
Compound CE. coli62.5

These findings suggest that the presence of the piperazine moiety is crucial for antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter systems, particularly serotonin receptors. Studies indicate that derivatives with similar structures can act as agonists or antagonists at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For example, one study found that a closely related compound exhibited an IC50 value of 301 nM at the 5-HT1A receptor, indicating significant binding affinity .

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : The compound may modulate serotonin levels by acting on 5-HT receptors, influencing mood and anxiety .
  • Acetylcholinesterase Inhibition : Some studies have linked piperazine derivatives with acetylcholinesterase inhibition, which is relevant for cognitive enhancement and treatment of neurodegenerative diseases .

Case Studies

Several case studies have explored the efficacy of piperazine derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial involving a derivative similar to this compound showed a reduction in infection rates among patients treated for bacterial infections.
  • Neuropharmacological Trials : In a double-blind study assessing anxiety reduction, participants receiving a piperazine-based treatment reported lower anxiety levels compared to the placebo group.

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